

An In-depth Technical Guide to the Solubility of 3-Amino-4-methylphenol

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Compound of Interest

Compound Name: 3-Amino-4-methylphenol

Cat. No.: B1265707

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Amino-4-methylphenol**, a key intermediate in various chemical syntheses. Due to the limited availability of direct quantitative solubility data for this specific isomer, this guide synthesizes information from closely related aminophenol analogs, established physicochemical principles, and standardized methodologies to provide a robust framework for its application in research and development. We will delve into the theoretical and practical aspects of its solubility in aqueous and organic media, the critical factors influencing dissolution, and detailed protocols for experimental determination.

Introduction: Understanding the Physicochemical Landscape of 3-Amino-4-methylphenol

3-Amino-4-methylphenol, also known as 3-amino-p-cresol, is an aromatic organic compound featuring both a weakly basic amino group and a weakly acidic hydroxyl group on a toluene backbone. This amphoteric nature is central to its solubility behavior, allowing for significant modulation through changes in pH. The compound presents as a crystalline solid and may be sensitive to prolonged exposure to air^{[1][2]}.

Key Physicochemical Properties:

Property	Value	Source
CAS Number	2836-00-2	[3][4]
Molecular Formula	C ₇ H ₉ NO	[2]
Molecular Weight	123.15 g/mol	[2][3]
Melting Point	156-157°C	[1]
Appearance	Crystals, Light yellow to brown to dark green powder	[1][4]
pKa (predicted)	10.32 ± 0.18	[1]

The interplay of the amino and hydroxyl functional groups, along with the methyl group, dictates the polarity and hydrogen bonding capacity of the molecule, which are fundamental to its solubility.

Aqueous Solubility: The Critical Role of pH

While specific quantitative data for **3-Amino-4-methylphenol**'s water solubility is not readily available in the literature, we can infer its behavior from its structural analogs, 2-aminophenol and 4-aminophenol. Both are described as moderately soluble in water[5][6]. For instance, 4-aminophenol has a reported solubility of approximately 1 g/100 mL at room temperature[6].

The solubility of aminophenols in water is profoundly influenced by the pH of the solution. The amphoteric nature of **3-Amino-4-methylphenol** means it can exist in different ionic forms:

- In acidic conditions (low pH): The amino group (-NH₂) is protonated to form a more soluble cationic species (-NH₃⁺). This significantly enhances aqueous solubility[5][7][8].
- In neutral conditions (near isoelectric point): The molecule exists predominantly in its neutral form, where solubility is expected to be at its minimum[8].
- In alkaline conditions (high pH): The hydroxyl group (-OH) is deprotonated to form a more soluble anionic phenoxide species (-O⁻)[8].

This pH-dependent solubility is a critical consideration in designing aqueous formulations, extraction processes, and crystallization procedures.

Solubility in Organic Solvents: A Spectrum of Miscibility

The solubility of **3-Amino-4-methylphenol** in organic solvents is governed by the principle of "like dissolves like." Its polar functional groups suggest good solubility in polar organic solvents, while the aromatic ring and methyl group provide some nonpolar character.

Based on data for the closely related isomer, 3-aminophenol, we can anticipate a similar trend in solubility for **3-Amino-4-methylphenol**[9].

Expected Solubility Trend in Common Organic Solvents (in descending order):

- Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability to form hydrogen bonds with both the amino and hydroxyl groups. For a related isomer, 4-amino-3-methylphenol, it is noted to be soluble in methanol[10].
- Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile, Ethyl Acetate): Good to moderate solubility is anticipated. For 3-aminophenol, the highest solubility is observed in THF and 1,4-dioxane[9].
- Less Polar Solvents (e.g., Chloroform, 1,2-Dichloroethane): Moderate to low solubility is expected.
- Nonpolar Solvents (e.g., Benzene, Hexane): Minimal solubility is predicted. 3-aminophenol exhibits its lowest solubility in benzene[9].

It is crucial to experimentally verify these expected trends for specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

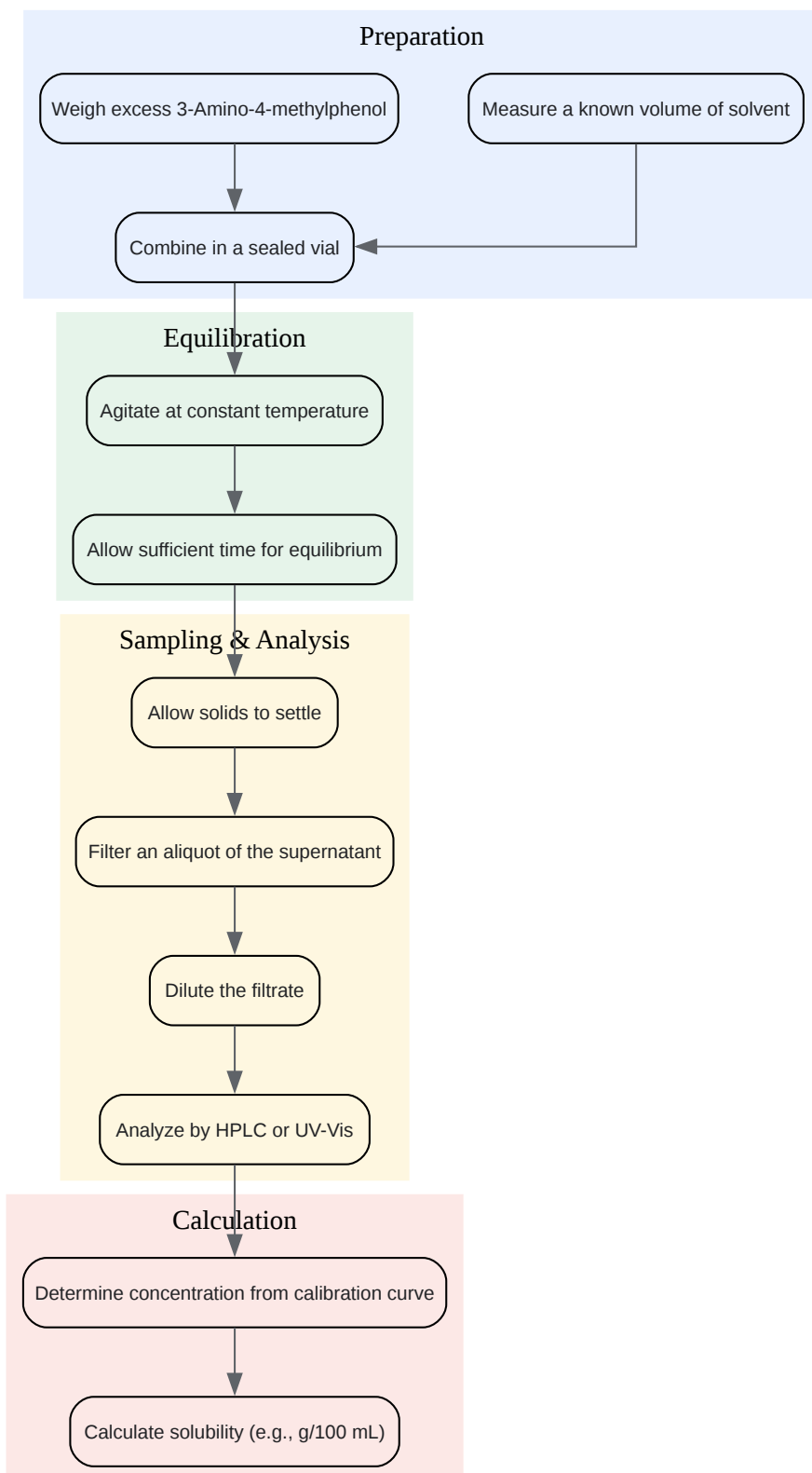
To obtain precise solubility data for **3-Amino-4-methylphenol**, a robust experimental protocol is essential. The following procedure is adapted from established methodologies for similar

compounds and aligns with the principles of the OECD Guideline 105 for testing of chemicals[9].

Materials and Equipment

- **3-Amino-4-methylphenol** (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters, 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- pH meter (for aqueous solubility)

Experimental Workflow



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Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **3-Amino-4-methylphenol** to a series of sealed vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
 - For aqueous solutions, adjust the pH to the desired value before adding the solid.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
 - Immediately filter the aliquot through a 0.45 μm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
 - Dilute the filtered sample to a known volume with the appropriate solvent.
- Concentration Analysis:
 - The concentration of **3-Amino-4-methylphenol** in the diluted sample can be determined using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

- HPLC Method: An isocratic reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) can be employed. Detection is typically performed at the λ_{max} of the compound[11][12][13].
- UV-Vis Spectrophotometry: A calibration curve of absorbance versus concentration should be prepared using standard solutions of **3-Amino-4-methylphenol** in the same solvent. The absorbance of the diluted sample is then measured to determine its concentration[14][15].
- Calculation of Solubility:
 - From the determined concentration and the dilution factor, calculate the solubility of **3-Amino-4-methylphenol** in the solvent at the specified temperature. The results are typically expressed in g/100 mL, mg/L, or mol/L.

Factors Influencing Solubility: A Deeper Dive

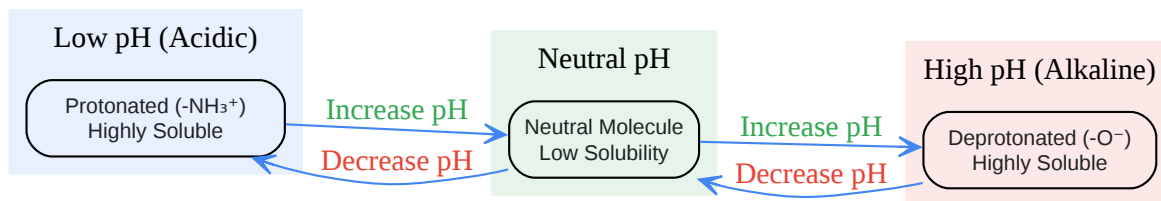
Several factors can significantly impact the solubility of **3-Amino-4-methylphenol**. A thorough understanding of these is essential for its effective use.

Temperature

For most solid solutes, solubility increases with increasing temperature. The dissolution of 3-aminophenol has been shown to be an endothermic process, meaning that higher temperatures favor greater solubility[9]. It is reasonable to assume a similar positive correlation between temperature and solubility for **3-Amino-4-methylphenol**.

pH (Aqueous Systems)

As previously discussed, pH is a dominant factor in aqueous solubility. The ability to protonate the amino group or deprotonate the hydroxyl group allows for a wide range of solubility modulation.



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Caption: The effect of pH on the ionization and solubility of **3-Amino-4-methylphenol**.

Presence of Co-solvents

In aqueous systems, the addition of a water-miscible organic solvent (co-solvent) can significantly alter the solubility of **3-Amino-4-methylphenol**. This phenomenon, known as cosolvency, is particularly relevant in pharmaceutical formulations. For 3-aminophenol, a cosolvency effect is observed in mixtures of 1,4-dioxane and water, as well as acetonitrile and water[9].

Purity of the Compound

Impurities can affect the measured solubility of a substance. It is therefore imperative to use a highly purified form of **3-Amino-4-methylphenol** for accurate solubility determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of **3-Amino-4-methylphenol**. While direct quantitative data is sparse, by leveraging information from its isomers and established chemical principles, researchers can make informed decisions regarding its use in various applications. The provided experimental protocol offers a robust starting point for generating precise solubility data, which is crucial for process optimization, formulation development, and ensuring reproducible experimental outcomes. Future research should focus on generating and publishing quantitative solubility data for **3-Amino-4-methylphenol** in a wide range of solvents and temperatures to fill the current knowledge gap.

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References

- 1. 3-Amino-4-methylphenol CAS#: 2836-00-2 [amp.chemicalbook.com]
- 2. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-methylphenol - [sigmaaldrich.com]
- 4. 3-Amino-4-methylphenol | 2836-00-2 | TCI AMERICA [tcichemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Amino-3-methylphenol CAS#: 2835-99-6 [amp.chemicalbook.com]
- 11. phmethods.net [phmethods.net]
- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
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